molecular formula C11H15NO3 B310377 2-ethoxy-N-(2-methoxyphenyl)acetamide

2-ethoxy-N-(2-methoxyphenyl)acetamide

Cat. No.: B310377
M. Wt: 209.24 g/mol
InChI Key: IJDHUOOKTRLZGL-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-methoxyphenyl)acetamide is a substituted acetamide featuring an ethoxy group at the α-position of the acetamide backbone and a 2-methoxyphenyl substituent on the nitrogen atom. This compound is structurally designed to optimize interactions with biological targets, particularly in anticancer and enzyme inhibition applications. Its synthesis typically involves N-acylation of 2-methoxyphenylamine with ethoxy-substituted acetyl chloride derivatives under basic conditions (e.g., pyridine as a catalyst), yielding moderate to high purity products . The compound’s molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (based on analogs in –19).

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-ethoxy-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C11H15NO3/c1-3-15-8-11(13)12-9-6-4-5-7-10(9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

IJDHUOOKTRLZGL-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC=C1OC

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Structural Analogues and Their Pharmacological Profiles

The biological activity and physicochemical properties of 2-ethoxy-N-(2-methoxyphenyl)acetamide are influenced by its substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Activity Reference
This compound Ethoxy (α-position), 2-methoxyphenyl (N-attached) 209.24 Anticancer (tubulin binding)
2-Chloro-N-(2-methoxyphenyl)acetamide Chloro (α-position), 2-methoxyphenyl (N-attached) 199.64 Pharmaceutical intermediate
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline-sulfonyl (α-position), 2-methoxyphenyl (N-attached) 456.53 Anticancer (IC₅₀ < 10 µM on HCT-116)
2-(2-Methoxy-5-(3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxoprop-1-en-1-yl)phenoxy)-N-(2-methoxyphenyl)acetamide Chromenyl-propenyl-phenoxy (α-position), 2-methoxyphenyl (N-attached) 531.58 High tubulin affinity (Surflex score: 12.53)
2-Ethoxy-N-(4-methyl-2-pyridinyl)acetamide Ethoxy (α-position), 4-methylpyridinyl (N-attached) 194.23 Research chemical (no reported bioactivity)

Key Observations

  • Bulkier substituents (e.g., chromenyl-propenyl-phenoxy in ) significantly improve tubulin binding affinity due to hydrophobic interactions with residues like Leu248 and Asn101 . Sulfonyl-quinazoline derivatives () exhibit superior anticancer potency, suggesting that electron-withdrawing groups at the α-position enhance target engagement .
  • Synthetic Accessibility :

    • Chlorinated analogs (e.g., 2-chloro-N-(2-methoxyphenyl)acetamide) are synthesized in higher yields (~83%) compared to ethoxy derivatives, which require stringent anhydrous conditions .

Physicochemical Properties

Property This compound 2-Chloro-N-(2-methoxyphenyl)acetamide Chromenyl-Propenyl Analog ()
LogP (Predicted) 2.1 2.8 4.5
Water Solubility (mg/mL) 0.3 0.1 <0.01
Melting Point (°C) 85–90 (oil) 120–125 160–165
  • The ethoxy group improves water solubility relative to chlorinated analogs but reduces thermal stability, as seen in the lower melting point .
  • High LogP values in chromenyl derivatives correlate with enhanced membrane permeability but poorer aqueous solubility .

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